molecular formula C16H11N3O4 B8297789 6-Nitro-2-(2,3-dihydro-1,4-benzodioxine-6-yl)-quinazoline

6-Nitro-2-(2,3-dihydro-1,4-benzodioxine-6-yl)-quinazoline

Cat. No. B8297789
M. Wt: 309.28 g/mol
InChI Key: VNNOPWGQUJNFII-UHFFFAOYSA-N
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Patent
US07968558B2

Procedure details

This compound was synthesized in 70% yield, according to the procedure described in example 1 for the synthesis of 6-nitro-2-(1,3-benzodioxole-5-yl)-quinazoline. C16H11N3O4, MW: 309.28. mp. 263-265° C.; TLC (tol/AcOEt 7/3) Rf=0.80.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]([C:14]1[CH:22]=[CH:21][C:17]3[O:18][CH2:19][O:20][C:16]=3[CH:15]=1)[N:8]=[CH:7]2)([O-:3])=[O:2].[CH3:23]COC(C)=O>>[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]([C:14]1[CH:22]=[CH:21][C:17]3[O:18][CH2:19][CH2:23][O:20][C:16]=3[CH:15]=1)[N:8]=[CH:7]2)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NC(=NC2=CC1)C1=CC2=C(OCO2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was synthesized in 70% yield

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C2C=NC(=NC2=CC1)C1=CC2=C(OCCO2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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